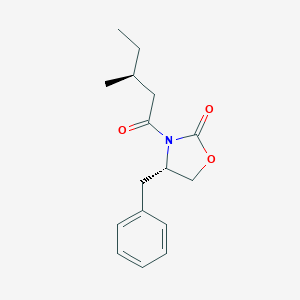

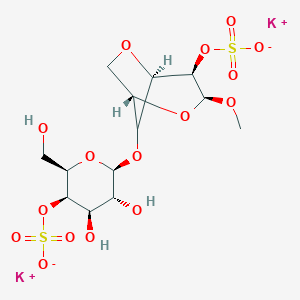

Methylcarrabioside 2,4'-disulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methylcarrabioside 2,4'-disulfate, also known as MCDS, is a sulfated carbohydrate derivative that has been the focus of numerous scientific studies due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. This molecule has a unique chemical structure that makes it an ideal candidate for research in different areas. In

Wirkmechanismus

The mechanism of action of Methylcarrabioside 2,4'-disulfate is not fully understood, but it is believed to involve the interaction of the sulfate groups with specific proteins or enzymes. The sulfate groups in Methylcarrabioside 2,4'-disulfate may mimic the structure of sulfated glycosaminoglycans, which are known to interact with a variety of proteins and enzymes. The interaction of Methylcarrabioside 2,4'-disulfate with these proteins or enzymes may result in the modulation of their activity, leading to the observed biochemical and physiological effects.

Biochemische Und Physiologische Effekte

Methylcarrabioside 2,4'-disulfate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methylcarrabioside 2,4'-disulfate can inhibit the activity of certain enzymes, such as heparanase and phospholipase A2. Methylcarrabioside 2,4'-disulfate has also been shown to inhibit the binding of certain proteins, such as fibroblast growth factor-2 (FGF-2), to cell surface receptors. In vivo studies have demonstrated that Methylcarrabioside 2,4'-disulfate can reduce inflammation and thrombosis in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Methylcarrabioside 2,4'-disulfate in lab experiments is its unique chemical structure, which allows for specific interactions with proteins and enzymes. Additionally, Methylcarrabioside 2,4'-disulfate is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using Methylcarrabioside 2,4'-disulfate in lab experiments is its potential toxicity. Methylcarrabioside 2,4'-disulfate has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Zukünftige Richtungen

There are many future directions for research on Methylcarrabioside 2,4'-disulfate. One area of interest is the development of Methylcarrabioside 2,4'-disulfate-based therapeutics for the treatment of inflammatory and thrombotic disorders. Another area of interest is the study of the interactions between Methylcarrabioside 2,4'-disulfate and specific proteins or enzymes, which may lead to the identification of new drug targets. Additionally, the synthesis of novel Methylcarrabioside 2,4'-disulfate derivatives may lead to the discovery of compounds with improved efficacy and reduced toxicity.

Conclusion

In conclusion, Methylcarrabioside 2,4'-disulfate is a sulfated carbohydrate derivative that has been extensively studied for its potential applications in various scientific fields. The synthesis of Methylcarrabioside 2,4'-disulfate involves the reaction of carrabioside with sulfur trioxide-trimethylamine complex in anhydrous methanol. Methylcarrabioside 2,4'-disulfate has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity and protein binding, as well as anti-inflammatory and anti-coagulant properties. While there are advantages and limitations to using Methylcarrabioside 2,4'-disulfate in lab experiments, there are many future directions for research on this molecule, including the development of Methylcarrabioside 2,4'-disulfate-based therapeutics and the synthesis of novel derivatives.

Synthesemethoden

The synthesis of Methylcarrabioside 2,4'-disulfate involves the reaction of carrabioside with sulfur trioxide-trimethylamine complex in anhydrous methanol. The reaction results in the formation of Methylcarrabioside 2,4'-disulfate and trimethylamine oxide as a by-product. The purity of the synthesized Methylcarrabioside 2,4'-disulfate can be determined by different analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Wissenschaftliche Forschungsanwendungen

Methylcarrabioside 2,4'-disulfate has been studied extensively due to its potential applications in various scientific fields. In biochemistry, Methylcarrabioside 2,4'-disulfate has been used as a substrate for the enzymatic synthesis of sulfated oligosaccharides. In biotechnology, Methylcarrabioside 2,4'-disulfate has been used as a ligand for the purification of proteins and as a substrate for the synthesis of glycosaminoglycan mimetics. In medicine, Methylcarrabioside 2,4'-disulfate has been studied for its potential anti-inflammatory and anti-coagulant properties.

Eigenschaften

CAS-Nummer |

132895-20-6 |

|---|---|

Produktname |

Methylcarrabioside 2,4'-disulfate |

Molekularformel |

C13H20K2O16S2 |

Molekulargewicht |

574.6 g/mol |

IUPAC-Name |

dipotassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,3S,4R,5R)-3-methoxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]oxan-3-yl] sulfate |

InChI |

InChI=1S/C13H22O16S2.2K/c1-23-13-11(29-31(20,21)22)10-9(5(26-13)3-24-10)27-12-7(16)6(15)8(4(2-14)25-12)28-30(17,18)19;;/h4-16H,2-3H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/t4-,5+,6-,7-,8+,9?,10-,11-,12+,13+;;/m1../s1 |

InChI-Schlüssel |

XBOCQMUTMKHISG-WOQQIGLDSA-L |

Isomerische SMILES |

CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |

SMILES |

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |

Kanonische SMILES |

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |

Synonyme |

MCBS-2,4-S methyl alpha-carrabioside 2,4'-sulfate methylcarrabioside 2,4'-disulfate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.